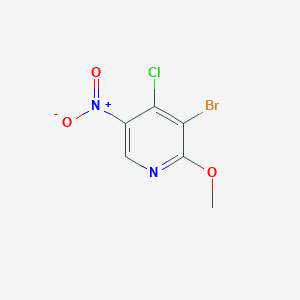

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine

Description

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is a polyhalogenated and nitrated pyridine derivative with a complex substitution pattern. The compound features bromine (position 3), chlorine (position 4), methoxy (position 2), and nitro (position 5) substituents on a pyridine ring. This arrangement of electron-withdrawing groups (Br, Cl, NO₂) and an electron-donating methoxy group creates unique electronic and steric effects, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C6H4BrClN2O3 |

|---|---|

Molecular Weight |

267.46 g/mol |

IUPAC Name |

3-bromo-4-chloro-2-methoxy-5-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O3/c1-13-6-4(7)5(8)3(2-9-6)10(11)12/h2H,1H3 |

InChI Key |

RMMXPOJYGLEACE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1Br)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-4-chloro-2-methoxy-5-nitro-pyridine typically involves multi-step functionalization of a pyridine ring, starting from simpler pyridine precursors. Key transformations include:

- Introduction of the methoxy group at position 2

- Nitration at position 5

- Halogenation (bromination and chlorination) at positions 3 and 4 respectively

These steps are often performed sequentially with intermediates isolated or used in situ.

Synthesis of 2-Methoxy-5-nitropyridine Intermediate

A common precursor is 2-methoxy-5-nitropyridine, which can be prepared by nitration of 2-methoxypyridine or by substitution reactions starting from 2-chloropyridine derivatives. For example, nitration using a nitrating mixture of nitric acid and sulfuric acid at controlled temperatures (25–30 °C) yields the nitro derivative with high selectivity.

Bromination at Position 3

Bromination to introduce the bromine atom at position 3 is performed using brominating agents such as N-bromosuccinimide or liquid bromine. Reaction conditions vary but typically involve:

- Solvent: tetrahydrofuran or carbon tetrachloride

- Temperature: 20–90 °C, with optimal yields around 65–75 °C

- Reaction time: 2–6 hours, often 4.5–5.5 hours for complete conversion

For example, bromination of 2-methoxy-5-fluoropyridine with N-bromosuccinimide at 70 °C for 5 hours produces the brominated product in 83% yield. Alternatively, bromination of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride at -15 °C followed by treatment with sodium hydroxide in methanol affords 3-bromo-4-chloropyridine with a 96% yield.

Methoxylation and Nitration Sequence

The methoxy group at position 2 is often introduced by nucleophilic substitution of a chloro substituent with methanol under basic conditions. For example, 2-chloro-5-nitropyridine reacts with sodium hydride in methanol at 60 °C to give 2-methoxy-5-nitropyridine in 87% yield.

Nitration of amino-pyridine intermediates is achieved by treatment with nitrating mixtures (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or decomposition.

Data Tables Summarizing Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methoxylation | 2-Chloro-5-nitropyridine | Sodium hydride, methanol | 60 | 3 | 87 | Nucleophilic substitution |

| Nitration | 4-Chloro-2-aminopyridine | Nitric acid + sulfuric acid (nitrating mixture) | 25–30 | 1 | High | Controlled nitration for 4-chloro-2-amino-3-nitropyridine |

| Chlorination | 2,4-Dihydroxy-3-nitropyridine | Phosphorus oxychloride, benzyltriethyl ammonium chloride, acetonitrile | Reflux (~80) | Several | Moderate | Converts hydroxy to chloro substituents |

| Bromination | 2-Methoxy-5-fluoropyridine | N-Bromosuccinimide, tetrahydrofuran | 65–75 | 5 | 83 | Bromination at position 3 |

| Bromination | 4-Chlorofuro[3,2-c]pyridine | Bromine, carbon tetrachloride, sodium hydroxide | -15 to RT | 18 | 96 | Alternative bromination route |

Extensive Research Discoveries and Notes

The methoxylation step using sodium hydride in methanol is efficient and provides high yields without requiring chromatographic purification.

Bromination with N-bromosuccinimide is preferred over liquid bromine due to better reaction control and cleaner product profiles.

Chlorination using POCl3 with phase transfer catalysts enables selective substitution of hydroxy groups to chloro, critical for positioning the chlorine at the 4-position.

Nitration conditions must be carefully controlled to prevent over-nitration or ring degradation. The use of nitrating mixtures at moderate temperatures (25–30 °C) is standard.

The purification of intermediates often involves aqueous workup, organic solvent extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and solvent removal under reduced pressure.

Industrial scale synthesis benefits from mild reaction conditions (temperatures below 100 °C, atmospheric pressure) and avoidance of chromatographic purification, enhancing cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.

Major Products Formed

Nucleophilic substitution: Substituted pyridines with different functional groups depending on the nucleophile used.

Reduction: Amino derivatives of the original compound.

Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine with structurally related pyridine derivatives, highlighting substituent positions and key properties:

Physicochemical Properties

While direct data for the target compound is scarce, inferences can be made:

- Melting Point : Nitro-containing analogs (e.g., 5-Bromo-2-chloro-4-nitropyrimidine) exhibit higher melting points (>450 K) due to strong intermolecular forces, suggesting similar trends for the target compound .

- Solubility: The nitro group reduces solubility in polar solvents compared to non-nitrated analogs like 3-Bromo-5-methoxypyridine .

Biological Activity

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyridine ring substituted with halogens, a methoxy group, and a nitro group, which contribute to its reactivity and biological activities. The following sections explore the synthesis, biological activities, and relevant case studies related to this compound.

Molecular Structure

- Molecular Formula : C₆H₄BrClN₂O₃

- Molecular Weight : 249.48 g/mol

The presence of halogen atoms (bromine and chlorine) along with a nitro group enhances the compound's electrophilicity, making it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Halogenation : Introduction of bromine and chlorine via electrophilic aromatic substitution.

- Nitro Group Introduction : Nitration reactions to add the nitro group.

- Methoxy Group Addition : Methylation processes to incorporate the methoxy group.

These synthetic pathways allow for modifications that can enhance biological activity or create derivatives with distinct properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. The halogen substituents are particularly influential in enhancing bioactivity against various pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | ≤ 0.25 | ≤ 0.25 | ≤ 16.69 |

| Control Compound A | ≤ 0.5 | ≤ 0.5 | ≤ 20 |

| Control Compound B | ≤ 1 | ≤ 1 | ≤ 30 |

The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against strains like Candida albicans .

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown selective cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15.4 |

| CaCo-2 | 22.8 |

| MCF-7 (breast) | 18.6 |

| A549 (lung) | 30.2 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes involved in DNA replication and repair, as well as proteins critical for cell signaling pathways. The nitro group is particularly known for its role in generating reactive nitrogen species that can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study on Anticancer Properties

A recent study evaluated the anticancer potential of various pyridine derivatives, including this compound, demonstrating significant inhibition of tumor growth in animal models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, making it a candidate for further development in cancer therapeutics .

Research on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of halogenated pyridines against resistant bacterial strains. The results indicated that compounds like this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.